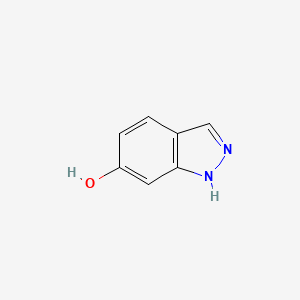

1H-Indazol-6-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 92744. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Pyrazoles - Indazoles - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-indazol-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O/c10-6-2-1-5-4-8-9-7(5)3-6/h1-4,10H,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUYZVDBIVNOTSC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)NN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70901318 | |

| Record name | NoName_418 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70901318 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23244-88-4 | |

| Record name | 1H-Indazol-6-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23244-88-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Indazol-6-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023244884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indazol-6-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92744 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-indazol-6-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.366 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Spectroscopic Data of 1H-Indazol-6-ol: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of 1H-Indazol-6-ol (CAS No. 23244-88-4), a key heterocyclic compound with significant potential in medicinal chemistry and drug development.[1] Due to the limited availability of publicly accessible experimental spectra for this specific molecule, this guide employs a predictive and comparative approach, leveraging established spectroscopic principles and data from structurally related analogs. We will delve into the theoretical underpinnings of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as they apply to the structural elucidation of this compound. This document is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the characterization of this and similar indazole derivatives.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the standard IUPAC numbering system for the 1H-indazole ring is utilized. The hydroxyl group at the 6-position significantly influences the electronic environment of the molecule, which is reflected in its spectroscopic signatures.

Caption: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure. The spectra are typically recorded in deuterated solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), which can solubilize the compound and allow for the observation of exchangeable protons (NH and OH).

¹H NMR Spectroscopy: Predicted Data

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals for the aromatic protons, the imino proton of the indazole ring, and the hydroxyl proton. The chemical shifts are influenced by the electron-donating nature of the hydroxyl group and the anisotropic effects of the fused ring system. The predicted chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz are summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale |

| NH | ~13.0 | br s | - | The acidic proton on the nitrogen of the indazole ring typically appears as a broad singlet at a downfield chemical shift. |

| OH | ~9.5 | br s | - | The phenolic proton signal is usually a broad singlet and its chemical shift can be concentration and temperature dependent. |

| H-3 | ~8.0 | s | - | This proton is a singlet as it has no adjacent protons to couple with. |

| H-7 | ~7.5 | d | ~8.5 | This proton is part of an ABC spin system in the benzene ring and is expected to be a doublet due to coupling with H-5. |

| H-4 | ~7.0 | d | ~1.5 | This proton is expected to show a small coupling to H-5. |

| H-5 | ~6.8 | dd | ~8.5, ~1.5 | This proton is coupled to both H-7 (ortho-coupling) and H-4 (meta-coupling), resulting in a doublet of doublets. |

Note: These are predicted values based on known substituent effects on the indazole scaffold. Actual experimental values may vary slightly.

¹³C NMR Spectroscopy: Predicted Data

The proton-decoupled ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic environment. The electron-donating hydroxyl group at C-6 will cause a significant upfield shift for C-6 and other carbons in the benzene ring through resonance effects.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale |

| C-6 | ~155 | The carbon bearing the hydroxyl group is expected to be the most downfield in the benzene portion of the ring. |

| C-7a | ~140 | A quaternary carbon at the fusion of the two rings. |

| C-3a | ~125 | Another quaternary carbon at the ring fusion. |

| C-3 | ~135 | The carbon at the 3-position of the indazole ring. |

| C-7 | ~120 | This carbon is ortho to the C-6 hydroxyl group. |

| C-5 | ~115 | This carbon is also influenced by the hydroxyl group. |

| C-4 | ~100 | The carbon at the 4-position is expected to be significantly shielded. |

Note: These are predicted values and should be confirmed by experimental data. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.[2]

Infrared (IR) Spectroscopy

FTIR spectroscopy is a valuable technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, and C-H stretching vibrations, as well as absorptions corresponding to the aromatic ring system.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 (broad) | O-H stretch | Phenolic hydroxyl |

| 3200-3000 (broad) | N-H stretch | Indazole NH |

| 3100-3000 | C-H stretch | Aromatic |

| 1620-1450 | C=C stretch | Aromatic ring |

| 1300-1000 | C-O stretch | Phenolic hydroxyl |

The broadness of the O-H and N-H stretching bands is due to hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. For this compound (C₇H₆N₂O), the calculated exact mass is 134.0480 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to form a molecular ion (M⁺˙) peak at m/z 134. Subsequent fragmentation can provide valuable structural information.

Predicted Fragmentation Pattern:

The molecular ion of this compound is expected to undergo fragmentation through several pathways, including the loss of small neutral molecules. Common fragmentation patterns for N-heterocycles involve the cleavage of the ring system.[3]

-

[M]⁺˙ at m/z = 134: The molecular ion peak.

-

[M-HCN]⁺˙ at m/z = 107: Loss of hydrogen cyanide from the pyrazole ring.

-

[M-CO]⁺˙ at m/z = 106: Loss of carbon monoxide, which is a common fragmentation for phenols.

Experimental Methodologies

To ensure the acquisition of high-quality and reproducible spectroscopic data, standardized experimental protocols are essential.

Workflow for Spectroscopic Characterization

Caption: A general workflow for the synthesis and spectroscopic characterization of a chemical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).

-

¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. The number of scans can range from 8 to 64.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans (e.g., 1024 or more) is generally required. DEPT-135 and DEPT-90 experiments should be performed to aid in the assignment of carbon signals.

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum. Phase and baseline corrections should be applied as needed.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

-

Sample Preparation (KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.[4]

-

Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

-

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.[4]

-

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal.

-

Place the sample in the spectrometer and record the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after separation by gas chromatography (GC-MS).

-

Ionization: Utilize electron ionization (EI) with a standard electron energy of 70 eV. This provides reproducible fragmentation patterns that are useful for library searching and structural elucidation.[5]

-

Mass Analysis: Analyze the resulting ions using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Logical Workflow for Spectroscopic Data Interpretation

Caption: Logical workflow for the interpretation of combined spectroscopic data.

References

An In-depth Technical Guide to the Tautomerism and Stability of 1H-Indazol-6-ol

Abstract

1H-Indazol-6-ol is a pivotal heterocyclic scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its utility is profoundly influenced by its tautomeric behavior, a phenomenon that dictates its physicochemical properties, receptor interactions, and metabolic stability.[3][4] This guide provides a comprehensive technical analysis of the tautomeric equilibria of this compound, exploring the interplay between annular (1H/2H) and keto-enol tautomerism. We will dissect the intrinsic and environmental factors governing the stability of each tautomer, present validated experimental and computational methodologies for their characterization, and discuss the critical implications of this behavior in the context of modern drug discovery and development.

The Principle of Tautomerism: A Critical Variable in Drug Design

Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton.[4] This dynamic equilibrium is distinct from resonance, as it involves the rearrangement of atoms, not just electrons. In drug discovery, understanding and controlling tautomerism is paramount. Different tautomers of a single molecule can exhibit vastly different properties, including:

-

Pharmacodynamics: Altered hydrogen bonding capabilities can change a molecule's binding affinity and selectivity for its biological target.

-

Pharmacokinetics: Properties such as solubility, lipophilicity (LogP), and membrane permeability are often tautomer-dependent, affecting a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

-

Stability and Formulation: The predominant tautomeric form can influence a compound's solid-state properties, chemical stability, and suitability for various pharmaceutical formulations.[4]

The indazole ring system, a fusion of benzene and pyrazole, is a classic example of a scaffold prone to annular tautomerism.[5][6] For the parent indazole molecule, the 1H-tautomer is thermodynamically more stable than the 2H-tautomer by approximately 3.6 kcal/mol (15 kJ/mol).[6][7] However, the introduction of a hydroxyl group at the 6-position, as in this compound, introduces a second, competing equilibrium: keto-enol tautomerism.[8]

The Tautomeric Landscape of this compound

This compound can exist in at least four distinct tautomeric forms, arising from the combination of annular prototropy and keto-enol isomerization. The equilibrium between these forms is the central subject of this guide.

-

Enol Tautomers: These forms retain the aromaticity of the benzene ring.

-

Keto Tautomers (Indazolones): These forms involve the tautomerization of the hydroxyl group, resulting in a quinonoid-like structure and the loss of benzene ring aromaticity.

-

1,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 1H-indazole.

-

2,7-dihydro-6H-indazol-6-one: The keto form corresponding to the 2H-indazole. The name 1,2-dihydroindazol-6-one has also been used to refer to this keto scaffold.[2]

-

The interplay between these forms is a delicate balance of competing energetic factors.

Caption: Tautomeric equilibria of this compound.

Factors Governing Tautomeric Stability

The relative population of each tautomer is not fixed; it is dictated by a combination of intrinsic structural features and external environmental conditions.

Intrinsic Thermodynamic Stability

In the gas phase or in non-polar solvents, the inherent stability of the molecule dominates. For most indazole derivatives, the 1H-tautomer is more stable than the 2H-tautomer.[7] Furthermore, the enol forms, which preserve the aromaticity of the fused benzene ring, are generally significantly more stable than their corresponding keto (quinonoid) counterparts, where this aromaticity is disrupted. Therefore, the expected order of stability in the gas phase is: 1H-Enol > 2H-Enol >> Keto forms .

Solvent Effects

The solvent environment plays a crucial role in modulating tautomeric equilibria.[10][11]

-

Polar Protic Solvents (e.g., Water, Methanol): These solvents can form hydrogen bonds with both the N-H of the pyrazole ring and the hydroxyl/keto groups. They can stabilize more polar tautomers and facilitate the proton transfer required for interconversion.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents have large dipole moments and can stabilize polar species. DMSO, in particular, is a strong hydrogen bond acceptor and can significantly influence the position of the N-H proton.[12]

-

Non-Polar Solvents (e.g., Chloroform, Toluene): In these environments, intramolecular hydrogen bonding becomes a more dominant stabilizing factor. For example, a specific tautomer that can form a strong internal hydrogen bond may be favored in a non-polar solvent, even if it is not the most stable form in the gas phase.[12][13]

pH and Ionization

The pKa of the molecule is critical. Indazole itself is amphoteric, with pKa values of ~1.0 for protonation and ~13.9 for deprotonation.[14] The 6-hydroxy group introduces an additional acidic proton (phenolic pKa, typically ~9-10). At physiological pH (~7.4), the molecule will be predominantly neutral. However, in strongly acidic or basic conditions, the ionized species (indazolium cation or indazolate/phenoxide anion) will predominate, which alters the tautomeric landscape entirely.

Methodologies for Tautomer Analysis: A Validated Approach

A robust characterization of tautomerism requires a synergistic combination of experimental spectroscopy and theoretical computation. This dual approach provides a self-validating system, where computational predictions can be confirmed by experimental data and vice-versa.

Caption: Integrated workflow for tautomer analysis.

Experimental Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for determining tautomeric ratios in solution.

-

¹H NMR: The chemical shift of the N-H proton is highly sensitive to its location (N1 vs. N2). Additionally, the coupling patterns and chemical shifts of the aromatic protons will differ significantly between tautomers.

-

¹³C NMR: The chemical shifts of the carbon atoms in both the pyrazole and benzene rings are distinct for each tautomer, providing unambiguous structural confirmation.[15]

UV-Vis Spectroscopy: Each tautomer possesses a unique conjugated system and will therefore have a distinct absorption spectrum (λmax). By analyzing the spectrum in different solvents, one can observe shifts that correspond to changes in the tautomeric equilibrium.[10]

X-ray Crystallography: This technique provides the definitive structure of the molecule in the solid state.[7] While invaluable, it is crucial to remember that the solid-state structure may not represent the predominant tautomer in solution, where drug activity occurs.[4]

Computational Chemistry

Theoretical calculations are indispensable for predicting the intrinsic stability of tautomers and understanding the energetic landscape of their interconversion.

-

Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G** or higher provide an excellent balance of accuracy and computational cost for calculating the relative energies (ΔE) and Gibbs free energies (ΔG) of tautomers.[16][17][18]

-

Solvation Models: Using a Polarizable Continuum Model (PCM) allows for the simulation of solvent effects, providing predictions of tautomer stability in different media that can be directly compared with experimental results.[11]

Experimental Protocols

Protocol 5.1: NMR Analysis of Tautomeric Equilibrium

Objective: To quantify the ratio of this compound tautomers in solvents of varying polarity.

Materials:

-

This compound (high purity, >95%)

-

Deuterated solvents: DMSO-d₆, CDCl₃, Methanol-d₄

-

NMR tubes, micropipettes, analytical balance

Methodology:

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of the chosen deuterated solvent (e.g., DMSO-d₆) directly in an NMR tube. Ensure complete dissolution.

-

Instrument Setup: Calibrate and shim the NMR spectrometer (400 MHz or higher recommended). Set the acquisition temperature to 298 K (25 °C).

-

¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the aromatic region (6.5-8.5 ppm) and the downfield region for exchangeable N-H and O-H protons (>10 ppm).

-

Data Analysis:

-

Identify distinct sets of signals corresponding to different tautomers.

-

Integrate non-overlapping, characteristic peaks for each tautomer. For example, integrate a specific aromatic proton signal for the 1H-enol form versus the corresponding proton for the 2H-enol form.

-

Calculate the molar ratio of the tautomers from the integration values.

-

-

Repeat for Other Solvents: Repeat steps 1-4 for CDCl₃ and Methanol-d₄ to observe the effect of solvent polarity and hydrogen bonding capability on the equilibrium.

-

(Optional) Variable Temperature (VT) NMR: Acquire spectra at different temperatures (e.g., from 273 K to 323 K) to investigate the thermodynamics of the tautomeric interconversion.

Protocol 5.2: UV-Vis Spectroscopic Analysis

Objective: To observe shifts in the tautomeric equilibrium via changes in the electronic absorption spectrum.

Materials:

-

This compound

-

Spectroscopic grade solvents: Ethanol, Acetonitrile, Cyclohexane

-

Quartz cuvettes (1 cm path length)

-

UV-Vis Spectrophotometer

Methodology:

-

Stock Solution: Prepare a concentrated stock solution of this compound in a solvent where it is highly soluble (e.g., Ethanol).

-

Working Solutions: Prepare dilute working solutions (~10⁻⁵ M) in each of the test solvents (Ethanol, Acetonitrile, Cyclohexane) by diluting the stock solution.

-

Spectrum Acquisition: Record the UV-Vis absorption spectrum for each solution from approximately 200 nm to 400 nm, using the respective pure solvent as a blank.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax) for each solution.

-

Compare the spectra. A shift in λmax or the appearance of new shoulders or peaks when changing solvents is indicative of a shift in the tautomeric equilibrium.[19] For example, a shift to a longer wavelength (bathochromic shift) may indicate stabilization of a more conjugated or polar tautomer.

-

Summary of Tautomer Properties and Data

| Tautomer | Structure Type | Aromaticity | Key Stabilizing/Destabilizing Factors |

| This compound | 1H-Enol | Yes | Thermodynamically favored 1H-indazole core; aromatic system.[5][7] |

| 2H-Indazol-6-ol | 2H-Enol | Yes | Less stable annular tautomer; aromatic system.[7] |

| 1,7-dihydro-6H-indazol-6-one | 1H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |

| 2,7-dihydro-6H-indazol-6-one | 2H-Keto | No | Loss of benzene aromaticity is highly destabilizing. |

Note: The relative populations are highly dependent on the environment and must be determined experimentally.

Implications for Drug Development

The tautomeric state of this compound is not an academic curiosity; it is a critical determinant of a drug candidate's success. A potent 5-HT₂ receptor agonist, 1-((S)-2-aminopropyl)-1H-indazol-6-ol, was specifically designed and synthesized as the 1H-tautomer, highlighting the importance of controlling this aspect for biological activity.[20]

-

Receptor Binding: The hydrogen bond donor/acceptor pattern of the 1H-enol tautomer is completely different from the 2H-enol or the keto tautomers. A drug designed to bind via the N2 lone pair will be inactive if the molecule exists as the 1H-tautomer, where a proton occupies that site.

-

ADME Properties: The more polar keto tautomers, if present in significant amounts, could increase aqueous solubility but might decrease membrane permeability compared to the less polar enol forms. Understanding the equilibrium in biorelevant media is essential for predicting oral absorption.

-

Intellectual Property: The specific tautomeric form of a drug can be a key feature in patent claims, making its definitive characterization crucial for protecting intellectual property.

Conclusion

The tautomerism of this compound is a multifaceted phenomenon governed by a delicate balance of intrinsic stability, solvent interactions, and pH. The 1H-enol form is generally the most stable species, but the equilibrium can be influenced by the environment. For researchers in drug development, a thorough understanding and characterization of this tautomeric landscape are not optional—they are fundamental to the rational design of safe, effective, and patentable therapeutics. Employing the integrated computational and experimental workflows outlined in this guide enables a definitive analysis, mitigating risks and paving the way for more successful drug discovery campaigns based on this versatile scaffold.

References

- 1. 6-Hydroxyindazole | 23244-88-4 [chemicalbook.com]

- 2. nbinno.com [nbinno.com]

- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]

- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Effect of the Solvent and Substituent on Tautomeric Preferences of Amine-Adenine Tautomers - PMC [pmc.ncbi.nlm.nih.gov]

- 12. cris.bgu.ac.il [cris.bgu.ac.il]

- 13. m.youtube.com [m.youtube.com]

- 14. Indazole - Wikipedia [en.wikipedia.org]

- 15. Synthesis of Novel Series of 1-(6-Hydroxy-4-(1H-indol-3-yl)-3,6-dimethyl- 4,5,6,7-tetrahydro-1H-indazol-5-yl)ethan-1-oneas Evaluations of their Antimicrobial Activity with Insilco Docking Study [jmchemsci.com]

- 16. Theoretical studies on the tautomerism of 1,5,6,7-tetrahydro-4H-indazol-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 19. Reversal in Solvatochromism, enol-imine/keto-amine Tautomerism and (E)-(Z) Photoisomerizations in a Benzylidene Aniline Schiff Base Derivative in Different Solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. 1-((S)-2-aminopropyl)-1H-indazol-6-ol: a potent peripherally acting 5-HT2 receptor agonist with ocular hypotensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indazole Nucleus: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide on its Discovery, History, and Therapeutic Applications

Introduction: The Rise of a Heterocyclic Powerhouse

In the vast and ever-expanding universe of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. These "privileged scaffolds" possess the inherent ability to interact with a wide range of biological targets, offering a versatile starting point for drug discovery campaigns. Among these, the indazole ring system, a bicyclic heterocycle composed of a fused benzene and pyrazole ring, has risen to prominence as a particularly fruitful scaffold.[1] Its unique structural and electronic properties, including the capacity for crucial hydrogen bonding interactions and its synthetic tractability, have cemented its status in modern drug design.[1] This technical guide provides a comprehensive exploration of the discovery and storied history of indazole compounds, charting their journey from a curiosity of organic synthesis to the core of numerous life-changing medicines. We will delve into the key synthetic methodologies, explore the diverse therapeutic applications, and dissect the mechanisms of action that underpin their clinical efficacy.

Indazole and its derivatives are endowed with a broad spectrum of biological activities, including anti-inflammatory, antibacterial, anti-HIV, antiarrhythmic, antifungal, and antitumor properties.[2][3] This versatility has led to the successful development of a multitude of indazole-containing drugs that are now integral in the treatment of various diseases.[2]

A Historical Perspective: From Fischer's Synthesis to a Pharmacological Mainstay

The journey of the indazole nucleus began in the late 19th century. The first synthesis of the indazole core is credited to the eminent chemist Emil Fischer in 1880.[4] For many decades following its discovery, research into indazoles was largely of academic interest, focusing on their chemical properties and the development of synthetic routes.[1]

The latter half of the 20th century marked a turning point, as the isosteric relationship between indazole and other biologically significant scaffolds, such as indole and benzimidazole, piqued the interest of medicinal chemists.[1] This recognition of indazole as a potential bioisostere opened the floodgates for its exploration in drug discovery programs. A significant milestone in the therapeutic journey of indazoles was the introduction of Benzydamine in 1966, a non-steroidal anti-inflammatory drug (NSAID) with local anesthetic and analgesic properties.[2][5]

The true explosion of interest in indazole-based therapeutics, however, occurred in the late 20th and early 21st centuries, particularly with the advent of targeted therapies in oncology. The indazole scaffold proved to be an ideal framework for the design of kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[6] This era has seen the approval of several blockbuster drugs, solidifying the indazole nucleus as a privileged scaffold in the modern medicinal chemist's arsenal.

The Indazole Core: Structure and Tautomerism

Indazoles are aromatic heterocyclic compounds characterized by the fusion of a benzene ring to a pyrazole ring.[4] This fusion results in a stable 10 π-electron aromatic system, adhering to Hückel's rule.[4] The indazole molecule can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole.[4][7] The 1H-tautomer is the most thermodynamically stable and is therefore the predominant form.[8] The ability of the indazole ring to present different hydrogen bonding patterns through its tautomeric forms and its capacity for substitution at various positions contribute to its versatility in interacting with diverse biological targets.

Caption: Tautomeric forms of the indazole nucleus.

Key Synthetic Methodologies for the Indazole Core

The construction of the indazole ring system is a well-established area of organic synthesis, with a multitude of methods available to access diverse substitution patterns. Historically, harsh reaction conditions involving strong acids or bases and high temperatures were often necessary.[9] However, modern synthetic chemistry has provided milder and more efficient protocols, including metal-catalyzed cross-coupling reactions and cycloaddition strategies.[9]

Classical Synthetic Routes

One of the earliest and most fundamental methods for indazole synthesis is the Fischer Indazole Synthesis . While historically significant, its applications can be limited. A more versatile classical approach is the Jacobson Indazole Synthesis , which involves the cyclization of o-tolylhydrazines.

Modern Synthetic Strategies

Contemporary methods offer greater functional group tolerance and regiocontrol. These include:

-

Palladium-catalyzed C-H activation/amination: This powerful technique allows for the direct formation of the N-N bond from readily available starting materials.

-

1,3-Dipolar Cycloaddition: Reactions of arynes with diazo compounds provide an elegant and efficient route to 1H-indazoles.[9]

-

Cyclization of o-Haloaryl N-Sulfonylhydrazones: Copper-catalyzed cyclization of these precursors is a robust method for the synthesis of 1H-indazoles.[8]

Representative Experimental Protocol: Synthesis of 1H-Indazoles via PIFA-Mediated Aryl C-H Amination

This protocol, adapted from the work of Zhang et al., provides a metal-free method for the synthesis of 1H-indazoles from arylhydrazones.[8]

Step 1: Preparation of the Arylhydrazone To a solution of the corresponding aryl ketone or aldehyde in ethanol, add a solution of hydrazine hydrate. The mixture is stirred at room temperature until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with cold ethanol, and dried to afford the arylhydrazone.

Step 2: Oxidative Cyclization To a solution of the arylhydrazone in a suitable solvent (e.g., dichloromethane), add [bis-(trifluoroacetoxy)iodo]benzene (PIFA) as the oxidant. The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by TLC.

Step 3: Work-up and Purification Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 1H-indazole.

Therapeutic Applications: A Showcase of Indazole-Containing Drugs

The versatility of the indazole scaffold is best illustrated by the wide array of marketed drugs that feature this core structure. These drugs target a diverse range of biological pathways and are used to treat a multitude of diseases, from cancer to inflammation.

| Drug Name | Therapeutic Class | Primary Indication | Key Target(s) |

| Axitinib (Inlyta®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma | VEGFR-1, -2, -3[10][11] |

| Pazopanib (Votrient®) | Tyrosine Kinase Inhibitor | Advanced Renal Cell Carcinoma, Soft Tissue Sarcoma | VEGFR, PDGFR, c-Kit[12][13] |

| Niraparib (Zejula®) | PARP Inhibitor | Ovarian, Fallopian Tube, and Peritoneal Cancer | PARP-1, PARP-2[14][15] |

| Entinostat | Histone Deacetylase (HDAC) Inhibitor | Advanced Breast Cancer (Breakthrough Therapy Designation) | Class I HDACs[16] |

| Benzydamine (Tantum Verde®) | Non-Steroidal Anti-inflammatory Drug (NSAID) | Oropharyngeal inflammation and pain | Prostaglandin synthetase inhibitor (indirectly)[17][18] |

| Granisetron (Kytril®) | 5-HT3 Receptor Antagonist | Chemotherapy-induced nausea and vomiting | 5-HT3 Receptor[4][19] |

Case Study: Axitinib - A Potent Angiogenesis Inhibitor

Axitinib is a prime example of a successful indazole-based drug in the field of oncology.[10] It is a potent and selective second-generation tyrosine kinase inhibitor that primarily targets vascular endothelial growth factor receptors (VEGFRs).[11][20]

Mechanism of Action: Tumors require the formation of new blood vessels, a process known as angiogenesis, to grow and metastasize.[11] VEGFRs play a crucial role in this process.[20] Axitinib binds to the ATP-binding site of VEGFRs, inhibiting their kinase activity.[11] This blockade of VEGFR signaling disrupts downstream pathways that promote endothelial cell proliferation, migration, and survival, ultimately leading to a reduction in tumor angiogenesis and starvation of the tumor.[11]

Caption: Simplified mechanism of action of Axitinib.

Case Study: Niraparib - Exploiting Synthetic Lethality in Cancer

Niraparib is an orally active and potent inhibitor of poly(ADP-ribose) polymerase (PARP) enzymes, specifically PARP-1 and PARP-2.[14][15] It is a key therapeutic agent for certain types of ovarian, fallopian tube, and peritoneal cancers.[15]

Mechanism of Action: PARP enzymes are critical for the repair of single-strand DNA breaks. In cancer cells with mutations in the BRCA genes (which are involved in homologous recombination, a major pathway for double-strand DNA break repair), the inhibition of PARP leads to an accumulation of DNA damage that cannot be repaired, resulting in cell death. This concept is known as synthetic lethality. Niraparib's efficacy is particularly pronounced in patients with BRCA mutations, but it has also shown activity in a broader population of patients with homologous recombination deficiency (HRD).[21]

The Future of Indazoles in Medicinal Chemistry

The indazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents.[2] Current research is focused on exploring novel substitution patterns and developing indazole derivatives that can modulate a wider range of biological targets.[6] Areas of active investigation include the development of indazole-based compounds for neurodegenerative disorders, infectious diseases, and cardiovascular conditions.[22][23] The inherent versatility and proven track record of the indazole nucleus ensure that it will remain a central and privileged scaffold in medicinal chemistry for the foreseeable future, promising the development of innovative medicines to address unmet medical needs.

References

- 1. benchchem.com [benchchem.com]

- 2. Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The Benzydamine Experience: A Systematic Review of Benzydamine Abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. austinpublishinggroup.com [austinpublishinggroup.com]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. US8022227B2 - Method of synthesizing 1H-indazole compounds - Google Patents [patents.google.com]

- 10. grokipedia.com [grokipedia.com]

- 11. What is the mechanism of Axitinib? [synapse.patsnap.com]

- 12. anl.gov [anl.gov]

- 13. Pazopanib: Clinical development of a potent anti-angiogenic drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. trial.medpath.com [trial.medpath.com]

- 15. Niraparib: First Global Approval - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Entinostat - Wikipedia [en.wikipedia.org]

- 17. Benzydamine - Wikipedia [en.wikipedia.org]

- 18. About benzydamine - NHS [nhs.uk]

- 19. pnrjournal.com [pnrjournal.com]

- 20. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Niraparib - Wikipedia [en.wikipedia.org]

- 22. Indazole as a privileged scaffold in drug discovery | CoLab [colab.ws]

- 23. researchgate.net [researchgate.net]

1H-Indazol-6-ol: A Privileged Pharmacophore in Modern Drug Discovery

Abstract

The 1H-indazole scaffold has emerged as a cornerstone in contemporary medicinal chemistry, recognized for its versatile biological activities and its presence in numerous clinically approved drugs.[1][2] Among its derivatives, 1H-Indazol-6-ol stands out as a critical pharmacophore, particularly in the design of targeted therapies such as protein kinase inhibitors. This in-depth technical guide provides a comprehensive overview of this compound, delving into its fundamental properties, strategic importance as a pharmacophore, synthetic methodologies, and its application in the development of novel therapeutics. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of innovative and effective medicines.

The 1H-Indazole Core: A Foundation of Therapeutic Potential

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, exists in two primary tautomeric forms: 1H-indazole and 2H-indazole.[2] The 1H-tautomer is generally the more thermodynamically stable and, consequently, the more prevalent form in drug candidates.[2] The unique electronic distribution and structural rigidity of the indazole ring system allow it to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding, π-π stacking, and hydrophobic interactions.[3] This inherent versatility has established the 1H-indazole scaffold as a "privileged" structure in drug discovery, capable of serving as a template for the development of ligands for diverse biological targets.[1]

This compound as a Keystone Pharmacophore

The introduction of a hydroxyl group at the 6-position of the 1H-indazole ring profoundly influences its pharmacophoric properties. The 6-hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling critical interactions within the binding sites of various enzymes, particularly the ATP-binding pocket of protein kinases.[3]

Role in Kinase Inhibition

Protein kinases are a crucial class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.[4] The this compound moiety has been instrumental in the design of potent and selective kinase inhibitors. The indazole core often serves as a hinge-binding motif, forming hydrogen bonds with the backbone of the kinase hinge region, while the 6-hydroxyl group can form additional hydrogen bonds with key residues in the active site, thereby enhancing binding affinity and selectivity.[3]

A prime example of a successful drug molecule incorporating a related indazole scaffold is Pazopanib, a multi-targeted tyrosine kinase inhibitor approved for the treatment of renal cell carcinoma and soft tissue sarcoma.[5][6] While Pazopanib itself does not contain a hydroxyl group at the 6-position, its discovery and development underscore the significance of the indazole core in kinase inhibitor design. Many investigational kinase inhibitors, however, explicitly leverage the 6-hydroxyl group for enhanced potency.

Synthesis of this compound and Its Derivatives

The synthesis of this compound can be achieved through various synthetic routes, often involving the construction of the indazole core followed by functional group manipulation. A common strategy involves the demethylation of a more readily available 6-methoxy-1H-indazole precursor.

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis of this compound derivatives, often starting from a substituted aniline.

Caption: General synthetic workflow for this compound and its derivatives.

Detailed Experimental Protocol: Synthesis of this compound via Demethylation

This protocol describes the synthesis of this compound from 6-methoxy-1H-indazole. The demethylation is a critical step to unmask the hydroxyl group.

Step 1: Synthesis of 6-methoxy-1H-indazole

A common route to 6-methoxy-1H-indazole involves the diazotization of 2-methyl-4-methoxyaniline followed by cyclization.

-

Materials: 2-methyl-4-methoxyaniline, Sodium nitrite, Hydrochloric acid, Acetic acid.

-

Procedure:

-

Dissolve 2-methyl-4-methoxyaniline in a mixture of acetic acid and water.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 12 hours.

-

The resulting precipitate of 6-methoxy-1H-indazole is collected by filtration, washed with cold water, and dried.

-

Step 2: Demethylation to this compound

-

Materials: 6-methoxy-1H-indazole, Boron tribromide (BBr₃) or Hydrobromic acid (HBr), Dichloromethane (DCM).

-

Procedure:

-

Dissolve 6-methoxy-1H-indazole in anhydrous DCM under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of BBr₃ in DCM dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Structure-Activity Relationship (SAR) of this compound Derivatives

The biological activity of this compound derivatives can be significantly modulated by substitutions on the indazole ring system. Understanding the structure-activity relationship (SAR) is crucial for optimizing lead compounds into clinical candidates.

The Critical Role of the 6-Hydroxyl Group

As previously mentioned, the 6-hydroxyl group is a key interaction point. Its ability to form hydrogen bonds is often essential for high-affinity binding. In many kinase inhibitors, this hydroxyl group interacts with a conserved aspartate residue in the DFG motif of the activation loop.[3]

Bioisosteric Replacements for the 6-Hydroxyl Group

While the hydroxyl group is often beneficial, it can be a site of metabolic glucuronidation, leading to rapid clearance and poor pharmacokinetic properties.[7][8] Therefore, medicinal chemists often explore bioisosteric replacements to mitigate this liability while retaining the desired biological activity.

| Bioisostere | Rationale | Potential Advantages |

| -NH₂ | Can act as a hydrogen bond donor. | May alter pKa and metabolic stability. |

| -NH-COR | Amide group can participate in hydrogen bonding. | Can modulate solubility and cell permeability. |

| -CH₂OH | Can act as a hydrogen bond donor. | May improve metabolic stability compared to phenol. |

| -SO₂NHR | Sulfonamide group is a strong hydrogen bond donor and acceptor. | Can significantly alter physicochemical properties. |

| Small heterocycles (e.g., triazole, oxadiazole) | Can mimic the hydrogen bonding properties of the hydroxyl group. | Often metabolically more stable.[9] |

Table 1: Common bioisosteric replacements for the 6-hydroxyl group of this compound.[7][8][9]

Impact of Substitutions at Other Positions

Substitutions at other positions of the 1H-indazole ring are utilized to fine-tune potency, selectivity, and pharmacokinetic properties. For instance, substitutions at the 3-position can be directed towards the solvent-exposed region of the ATP-binding site, allowing for the introduction of larger groups to enhance selectivity or improve solubility.[10] Alkylation or arylation at the N1 position is a common strategy to modulate the overall properties of the molecule.[10]

Biological Evaluation of this compound Derivatives

The therapeutic potential of novel this compound derivatives is assessed through a cascade of in vitro and in vivo assays.

In Vitro Kinase Inhibition Assays

Biochemical assays are employed to determine the direct inhibitory activity of a compound against a specific kinase.

Experimental Protocol: ADP-Glo™ Kinase Assay

This commercially available luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced in the phosphorylation reaction.

-

Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase-luciferin reaction. The light output is proportional to the ADP concentration and, therefore, to the kinase activity.

-

Procedure:

-

Prepare serial dilutions of the this compound derivative in DMSO.

-

In a 96-well plate, add the kinase, the peptide substrate, and ATP in the appropriate kinase buffer.

-

Add the test compound or DMSO control to the wells.

-

Incubate the plate at 30 °C for 1 hour to allow the kinase reaction to proceed.

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and initiate the luminescent reaction. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a plate reader.

-

Plot the luminescence signal against the compound concentration to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

-

Cell-Based Assays for Anticancer Activity

Cell-based assays are essential to evaluate the effect of a compound on cancer cell proliferation, viability, and apoptosis in a more physiologically relevant context.[1]

Experimental Protocol: MTT Cell Proliferation Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]

-

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Procedure:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the this compound derivative for 48-72 hours.

-

Add MTT solution to each well and incubate for 3-4 hours at 37 °C.

-

Add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

-

Signaling Pathway and Experimental Workflow Visualization

Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, generated using Graphviz, illustrate a representative signaling pathway targeted by this compound based kinase inhibitors and a typical experimental workflow for their evaluation.

A Representative Kinase Signaling Pathway

This diagram depicts a simplified receptor tyrosine kinase (RTK) signaling pathway, a common target for indazole-based inhibitors.

Caption: Simplified MAPK/ERK signaling pathway, a common target for indazole-based kinase inhibitors.

Experimental Workflow for Inhibitor Evaluation

This diagram outlines the typical workflow for the discovery and preclinical evaluation of a this compound based kinase inhibitor.

Caption: A typical experimental workflow for the development of a this compound based kinase inhibitor.

Conclusion and Future Perspectives

This compound has firmly established its position as a valuable pharmacophore in modern drug discovery. Its unique structural and electronic properties, particularly the strategic placement of the 6-hydroxyl group, make it an ideal scaffold for the design of potent and selective inhibitors of various biological targets, most notably protein kinases. The continued exploration of the structure-activity relationships of this compound derivatives, coupled with innovative synthetic strategies and a deeper understanding of their biological mechanisms, will undoubtedly lead to the development of the next generation of targeted therapies for a wide range of human diseases. The insights and methodologies presented in this guide are intended to empower researchers in their quest to harness the full therapeutic potential of this remarkable molecular entity.

References

- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Phenol (bio)isosteres in drug design and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational Investigation of Indazole Scaffolds as Tyrosine Kinase Inhibitors Using Molecular Docking and ADMET Prediction – Biosciences Biotechnology Research Asia [biotech-asia.org]

The Diverse Biological Activities of Indazole-Containing Derivatives: A Technical Guide for Drug Discovery Professionals

Abstract

The indazole nucleus, a bicyclic heterocyclic system composed of a benzene ring fused to a pyrazole ring, represents a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties have made it a cornerstone in the design of novel therapeutic agents across a wide spectrum of diseases. This in-depth technical guide provides a comprehensive overview of the significant biological activities exhibited by indazole-containing derivatives. We will delve into the mechanistic underpinnings of their anticancer, anti-inflammatory, antimicrobial, and neurological activities, supported by experimental evidence and established protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical entity.

Introduction: The Indazole Scaffold - A Privileged Structure in Medicinal Chemistry

Indazole and its derivatives are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in the field of drug discovery.[1] The indazole core, consisting of a pyrazole ring fused to a benzene ring, can exist in two main tautomeric forms: 1H-indazole and 2H-indazole, with the 1H-tautomer being the more thermodynamically stable and predominant form.[1][2] While rarely found in nature, synthetic indazole derivatives exhibit a broad range of pharmacological properties, including anti-inflammatory, antimicrobial, anti-HIV, antihypertensive, and anticancer activities.[1][3] This versatility has led to the development of several FDA-approved drugs containing the indazole scaffold, such as the antiemetic granisetron, the anti-inflammatory drug benzydamine, and the anticancer agents axitinib and pazopanib.[4][5]

The significance of the indazole scaffold lies in its ability to serve as a versatile template for structural modifications, allowing for the fine-tuning of biological activity and pharmacokinetic properties.[6][7] The nitrogen atoms in the pyrazole ring can participate in hydrogen bonding, a crucial interaction for binding to biological targets, while the benzene ring provides a platform for various substitutions to modulate potency, selectivity, and drug-like properties.

This guide will explore the key biological activities of indazole derivatives, providing insights into their mechanisms of action and the experimental methodologies used to evaluate their efficacy.

Anticancer Activity: Targeting Key Oncogenic Pathways

Indazole derivatives have emerged as a prominent class of anticancer agents, with several compounds demonstrating potent activity against various tumor types.[3][6] Their mechanisms of action are diverse, often involving the inhibition of key enzymes and signaling pathways that are dysregulated in cancer.

Mechanism of Action: Kinase Inhibition and Beyond

A primary mechanism through which indazole derivatives exert their anticancer effects is through the inhibition of protein kinases.[6] These enzymes play a critical role in cell signaling pathways that control cell growth, proliferation, and survival. Many indazole-based compounds have been developed as inhibitors of:

-

Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers. Indazole derivatives have been designed to inhibit FGFR1-3 with impressive potency.[1][6]

-

Epidermal Growth Factor Receptor (EGFR): Mutations in EGFR are common in certain cancers, such as non-small cell lung cancer. Structure-guided design has led to the synthesis of 1H-indazole derivatives that exhibit strong potency against EGFR kinases, including drug-resistant mutants.[1]

-

Anaplastic Lymphoma Kinase (ALK): ALK is another important target in cancer therapy. The 3-aminoindazole derivative, entrectinib, has shown high activity against ALK.[1]

-

Pan-Pim Kinases: These kinases are involved in cell survival and proliferation. Novel 1H-indazole derivatives have been developed as potent inhibitors of Pim-1, Pim-2, and Pim-3.[1]

-

Phosphoinositide-Dependent Kinase-1 (PDK1): Fragment-based, structure-assisted approaches have yielded 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives as potent PDK1 inhibitors.[1]

Beyond kinase inhibition, indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. For instance, compound 2f was found to promote apoptosis in breast cancer cells by upregulating pro-apoptotic proteins like cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[8] This compound also decreased the mitochondrial membrane potential and increased reactive oxygen species (ROS) levels, further contributing to its apoptotic effect.[8]

Experimental Workflow: Evaluating Anticancer Activity

A typical workflow for assessing the anticancer potential of novel indazole derivatives involves a combination of in vitro and in vivo assays.

Diagram: Experimental Workflow for Anticancer Drug Screening

Caption: A generalized workflow for screening indazole derivatives for anticancer activity.

Table 1: Representative Indazole-Based Anticancer Agents and their Targets

| Compound | Target(s) | IC50 Values | Reference |

| Niraparib | PARP | [1] | |

| Pazopanib | VEGFR, PDGFR, c-Kit | [1][5] | |

| Axitinib | VEGFR | [5] | |

| Compound 106 | FGFR1-3 | 0.8–4.5 μM | [1] |

| Compound 109 | EGFR T790M, EGFR | 5.3 nM, 8.3 nM | [1] |

| Entrectinib (127) | ALK | 12 nM | [1] |

| Compound 82a | Pim-1, Pim-2, Pim-3 | 0.4 nM, 1.1 nM, 0.4 nM | [1] |

| Compound 2f | (Antiproliferative) | 0.23–1.15 μM | [8] |

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a hallmark of many diseases, including arthritis, cardiovascular diseases, and neurodegenerative disorders.[9][10] Indazole derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators.[9][10]

Mechanism of Action: Targeting COX-2 and Pro-inflammatory Cytokines

The anti-inflammatory effects of indazole derivatives are often attributed to their ability to inhibit cyclooxygenase-2 (COX-2), an enzyme responsible for the production of prostaglandins, which are key mediators of inflammation and pain.[9][10] Additionally, these compounds have been shown to suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[9][10] Some indazole derivatives also exhibit free radical scavenging activity, which can further mitigate inflammatory damage.[9][10]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

A standard preclinical model to evaluate the acute anti-inflammatory activity of a compound is the carrageenan-induced paw edema test in rats.

Step-by-Step Protocol:

-

Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

-

Grouping: Animals are randomly divided into groups (n=6): a control group, a standard drug group (e.g., diclofenac), and test groups receiving different doses of the indazole derivative.

-

Drug Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.

-

Induction of Inflammation: One hour after drug administration, 0.1 mL of 1% w/v carrageenan suspension in normal saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after the carrageenan injection.

-

Calculation of Edema Inhibition: The percentage inhibition of edema is calculated for each group relative to the control group.

Diagram: Signaling Pathway of Inflammation Inhibition by Indazole Derivatives

Caption: Indazole derivatives inhibit inflammation by targeting COX-2 and pro-inflammatory cytokines.

Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The rise of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Indazole derivatives have shown promise as antibacterial and antifungal agents, with some compounds exhibiting broad-spectrum activity.[11][12]

Mechanism of Action: Diverse Targets in Microbial Cells

The antimicrobial mechanisms of indazole derivatives are varied. Some compounds act as inhibitors of S-adenosyl homocysteine/methylthioadenosine (SAH/MTA) nucleosidase, an enzyme essential for bacterial metabolism.[11] Others have been shown to be effective against a range of bacterial strains, including Xanthomonas campestris, Escherichia coli, Bacillus cereus, and Bacillus megaterium, as well as the fungal strain Candida albicans.[12][13]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Protocol:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth.

-

Serial Dilution: The indazole derivative is serially diluted in the broth in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Neurological Activities: Modulating CNS Targets

Indazole derivatives have also demonstrated significant potential in the treatment of neurological disorders by targeting various enzymes and receptors in the central nervous system (CNS).[14][15]

Mechanism of Action: Targeting Enzymes in Neurodegenerative Diseases

In the context of neurodegenerative diseases like Parkinson's and Alzheimer's, indazole derivatives have been investigated as inhibitors of:

-

Monoamine Oxidase (MAO): MAO enzymes are involved in the breakdown of neurotransmitters. Inhibition of MAO-B is a therapeutic strategy for Parkinson's disease. Some N-alkyl-substituted indazole-5-carboxamide derivatives have shown potent and selective inhibitory activities against MAO-B.[1]

-

Glycogen Synthase Kinase 3 (GSK-3): GSK-3 is implicated in the pathophysiology of Alzheimer's disease and mood disorders. Indazole-based compounds have been developed as inhibitors of GSK-3.[14][15]

-

Leucine-Rich Repeat Kinase 2 (LRRK2): Mutations in LRRK2 are a common cause of familial Parkinson's disease. Indazole derivatives are being explored as LRRK2 inhibitors.[14][15]

-

JNK3 Inhibitors: JNK3 inhibitors are being investigated as potential treatments for neurodegenerative diseases. A novel indazole derivative has been reported as a potent JNK3 inhibitor.[4]

Conclusion and Future Perspectives

The indazole scaffold is a remarkably versatile platform for the design and development of new therapeutic agents. The diverse biological activities of indazole-containing derivatives, including their anticancer, anti-inflammatory, antimicrobial, and neurological effects, underscore their importance in medicinal chemistry.[4] Future research will likely focus on the synthesis of novel indazole derivatives with improved potency, selectivity, and pharmacokinetic profiles.[6] Deeper mechanistic studies, coupled with advanced computational and structure-based design approaches, will undoubtedly unlock the full therapeutic potential of this privileged heterocyclic system.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Development of Indazole‐based Anticancer Agents | Semantic Scholar [semanticscholar.org]

- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Indazole Derivatives: Promising Anti-tumor Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Structure-based design, synthesis, and antimicrobial activity of indazole-derived SAH/MTA nucleosidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Novel Substituted Indazoles towards Potential Antimicrobial Agents – Oriental Journal of Chemistry [orientjchem.org]

- 13. gdcplkd.ac.in [gdcplkd.ac.in]

- 14. benthamscience.com [benthamscience.com]

- 15. Importance of Indazole against Neurological Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Indazole Nucleus: Natural Occurrence and Synthetic Strategies

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole nucleus, a bicyclic aromatic heterocycle composed of fused benzene and pyrazole rings, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Although its occurrence in nature is remarkably scarce, synthetic indazole derivatives exhibit a vast spectrum of pharmacological activities, forming the core of numerous approved drugs.[3][4][5][6] This guide provides an in-depth exploration of the indazole core, beginning with an overview of its rare natural sources. The primary focus is a comprehensive analysis of the key synthetic methodologies for constructing this vital nucleus. We will dissect both classical and modern synthetic routes, emphasizing the mechanistic rationale behind these transformations, from foundational methods like the Jacobson and Davis-Beirut reactions to contemporary strategies involving transition-metal catalysis and C-H activation. This document is designed to serve as a technical resource, offering field-proven insights, detailed experimental protocols, and a comparative analysis to aid researchers in the rational design and synthesis of novel indazole-based compounds.

Introduction

The indazole, or benzpyrazole, is a stable, 10 π-electron aromatic system first described by Emil Fischer.[4] It exists in three tautomeric forms, with the 1H-indazole being the most thermodynamically stable and predominant isomer.[3][4][7] Its structure is considered a bioisostere of indole, a ubiquitous motif in biologically active molecules, which partly explains its success in drug design.[4]

The significance of the indazole scaffold is underscored by its presence in a variety of blockbuster drugs. For instance, Pazopanib is a multi-targeted tyrosine kinase inhibitor for treating renal cell carcinoma, Niraparib is an anticancer agent for ovarian and breast cancer, and Benzydamine is a widely used non-steroidal anti-inflammatory drug (NSAID).[3][8] These examples highlight the versatility of the indazole core in modulating diverse biological targets, driving continuous innovation in synthetic chemistry to access novel derivatives efficiently.[9]

Part I: The Scarcity of Indazoles in Nature

Unlike many other heterocyclic systems, the indazole nucleus is exceptionally rare in the natural world.[3][4][5][6][10] To date, only a handful of naturally occurring indazole-based alkaloids have been isolated and characterized. The most notable examples are:

-

Nigellicine: Isolated from the seeds of Nigella sativa (black cumin), a plant widely used in traditional medicine.[10]

-

Nigeglanine: Derived from the extracts of Nigella glandulifera.[10][11]

-

Nigellidine: Another alkaloid found in Nigella sativa.[1]

The natural rarity of indazoles makes their chemical synthesis not just a necessity but a cornerstone of their application in pharmacology and materials science.[11][12] The limited availability from natural sources has spurred the development of a rich and diverse portfolio of synthetic methods to construct and functionalize this important scaffold.

Part II: Synthetic Methodologies for the Indazole Core

The synthesis of the indazole ring is a mature field of organic chemistry, with strategies broadly divided into classical and modern approaches. The choice of method is often dictated by the desired substitution pattern, availability of starting materials, and scalability.

Classical Synthetic Strategies

These foundational methods, developed in the late 19th and early 20th centuries, remain relevant for their simplicity and use of inexpensive starting materials.

1. Jacobson Indazole Synthesis

The Jacobson synthesis and its modifications are classic routes to the 1H-indazole core. A widely used variant involves the diazotization of o-toluidine or its N-acylated derivatives, followed by an intramolecular cyclization.[13][14]

-

Causality and Mechanism: The key to this reaction is the formation of a diazonium salt from the aniline precursor. The N-acetylation of o-toluidine, as described by Huisgen and Nakaten, is a crucial practical improvement.[15] It enhances the solubility of the starting material and facilitates a controlled reaction. The N-nitroso intermediate undergoes a rearrangement and subsequent intramolecular azo coupling, where the diazo group attacks the ortho-methyl group, leading to ring closure and formation of the indazole.[15]

2. The Davis-Beirut Reaction

Named after the universities of its developers (University of California, Davis, and the American University of Beirut), this reaction is a powerful method for synthesizing 2H-indazoles and indazolones.[16] It is particularly appealing due to its use of inexpensive starting materials and avoidance of toxic heavy metals.[16]

-

Causality and Mechanism: The reaction proceeds via an N-N bond-forming heterocyclization.[16][17] In the base-catalyzed variant, a base abstracts a proton from the carbon adjacent to the amine in an N-substituted 2-nitrobenzylamine, creating a carbanion.[16] This carbanion then attacks an oxygen of the neighboring nitro group. A series of proton transfers and the elimination of water generate a pivotal o-nitrosobenzylidene imine intermediate, which undergoes the final N-N bond-forming cyclization to yield the 2H-indazole product.[16][17][18] The reaction can also be catalyzed by acid, proceeding through a carbocation intermediate.[16][17]

Caption: Key steps of the base-catalyzed Davis-Beirut reaction.

Modern Synthetic Strategies

Contemporary methods focus on improving efficiency, atom economy, and functional group tolerance, often leveraging catalysis.

1. Transition-Metal Catalyzed C-H Activation/Annulation

This has emerged as a highly favorable and atom-economical strategy for constructing functionalized indazoles.[19][20][21] Catalysts based on rhodium, palladium, and cobalt are frequently employed to forge the indazole ring in a single step from readily available precursors like azobenzenes or arylhydrazones.[19][21]

-

Expertise and Rationale: The power of C-H activation lies in its ability to bypass the need for pre-functionalized starting materials (e.g., ortho-halogenated compounds), which are often required in classical syntheses. A directing group on the substrate (such as an azo or imidate group) coordinates to the metal center, positioning it to selectively activate a specific C-H bond on the aromatic ring. The metal then mediates the coupling with another reactant (e.g., an alkyne, alkene, or diazo compound) in an annulation cascade to build the heterocyclic ring.[20][22][23] This approach offers unparalleled efficiency for creating complex and diversely substituted indazoles.[19][21]

2. Photocatalysis and Electrochemistry